An In-Depth Technical Guide to 1H-Imidazo[1,2-B]pyrazole-7-Carboxylic Acid: Physicochemical Profiling and Synthetic Methodologies
An In-Depth Technical Guide to 1H-Imidazo[1,2-B]pyrazole-7-Carboxylic Acid: Physicochemical Profiling and Synthetic Methodologies
Executive Summary
1H-Imidazo[1,2-b]pyrazole-7-carboxylic acid (CAS: 135830-13-6) is a highly versatile, condensed bicyclic N-heterocyclic scaffold[1]. In contemporary medicinal chemistry, this compound has emerged as a critical non-classical bioisostere of indole[2]. By replacing the traditional indole core with an imidazo[1,2-b]pyrazole system, drug developers can overcome severe pharmacokinetic bottlenecks—specifically poor aqueous solubility and rapid metabolic degradation—that frequently cause late-stage clinical attrition in indolyl drug candidates[2]. This guide provides a rigorous analysis of its physicochemical properties, structural functionalization methodologies, and pharmacological validation protocols.
Physicochemical Profiling & Bioisosteric Significance
The utility of 1H-Imidazo[1,2-b]pyrazole-7-carboxylic acid stems directly from its unique molecular descriptors. The fusion of the imidazole and pyrazole rings creates an electron-rich, rigid planar system, while the 7-carboxylic acid provides a highly reactive vector for amide coupling[3] or salt-bridge formation within kinase ATP-binding pockets.
Quantitative Data Summary
| Property | Value | Causality / Pharmacokinetic Implication |
| IUPAC Name | 5H-imidazo[1,2-b]pyrazole-7-carboxylic acid | Tautomerism allows 1H and 5H designations; dictates hydrogen bonding geometry[4]. |
| CAS Number | 135830-13-6 | Standard registry identification[1]. |
| Molecular Formula | C₆H₅N₃O₂ | Confirms the high nitrogen-to-carbon ratio[4]. |
| Molecular Weight | 151.12 g/mol | Low MW allows extensive derivatization without violating Lipinski's Rule of 5[4]. |
| Exact Mass | 151.038176 Da | Critical for high-resolution mass spectrometry (HRMS) validation[4]. |
| XLogP3 | 0.2 | Crucial Metric: Significantly lower than indole (~2.1), driving the dramatic improvement in aqueous solubility for bioisosteric drug design[4],[2]. |
| TPSA | 70.4 Ų | Falls perfectly within the optimal range (< 140 Ų) for oral bioavailability and membrane permeability[4]. |
| H-Bond Donors | 2 | Facilitates strong target-site anchoring (e.g., hinge region of kinases)[4]. |
| H-Bond Acceptors | 4 | Enhances solvation in physiological media[4]. |
Synthetic Methodologies: Core Assembly & Regioselective Functionalization
While the imidazo[1,2-b]pyrazole core can be assembled via the Groebke–Blackburn–Bienaymé three-component reaction (GBB-3CR)[5], the precise installation of the 7-carboxylic acid group often requires advanced organometallic techniques. Traditional functionalization of fused pyrazoles is plagued by poor regioselectivity and the insolubility of metalated intermediates. To solve this, modern protocols utilize Turbo Grignard reagents (iPrMgCl·LiCl) to perform a highly selective halogen-metal exchange[2].
Caption: Synthetic workflow for 1H-Imidazo[1,2-b]pyrazole-7-carboxylic acid via Turbo Grignard metalation.
Protocol 1: Regioselective Synthesis via Halogen-Metal Exchange
Objective: To generate the 7-carboxylic acid functionalized scaffold from a halogenated precursor.
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Preparation of the Metalated Intermediate: In an oven-dried Schlenk flask under an argon atmosphere, dissolve the 7-bromo-1H-imidazo[1,2-b]pyrazole derivative (1.0 equiv) in anhydrous THF (0.2 M). Cool the solution to 0 °C.
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Causality: Anhydrous conditions and argon are critical to prevent the premature protonation of the highly reactive Grignard intermediate.
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Halogen-Metal Exchange: Dropwise add iPrMgCl·LiCl (2.1 equiv) to the solution. Stir the mixture, allowing it to warm to 25 °C over 1 hour.
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Causality: The addition of LiCl breaks down the polymeric aggregates of the Grignard reagent, significantly enhancing its kinetic basicity. This allows the Br/Mg exchange to proceed efficiently at room temperature rather than requiring strict cryogenic (-78 °C) conditions, and prevents the precipitation of the metalated intermediate[2].
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Electrophilic Trapping: Cool the reaction mixture back to 0 °C. Add ethyl cyanoformate (1.5 equiv) dropwise (or bubble dry CO₂ gas through the solution for direct acid formation). Stir for 2 hours.
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Causality: Ethyl cyanoformate acts as a highly efficient acylating agent, trapping the magnesiated intermediate to form the ester, which is subsequently hydrolyzed to the free carboxylic acid[2].
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Quenching and Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract with ethyl acetate, dry over MgSO₄, and concentrate in vacuo.
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Causality: NH₄Cl provides a mild proton source to neutralize the reaction without causing acid-catalyzed degradation of the newly formed functional groups or the nitrogen-rich core.
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Pharmacological Potential & Mechanistic Pathways
Derivatives of the 1H-imidazo[1,2-b]pyrazole scaffold exhibit potent anti-inflammatory, antimicrobial, and anticancer properties[6],[7]. A primary mechanism of action for these compounds involves the competitive inhibition of the p38 Mitogen-Activated Protein Kinase (MAPK) cascade. By blocking p38 MAPK phosphorylation, these derivatives effectively shut down downstream Reactive Oxygen Species (ROS) production and inhibit pathological platelet aggregation[8],[9].
Caption: Modulation of the p38 MAPK inflammatory signaling pathway by imidazo[1,2-b]pyrazole derivatives.
Protocol 2: Flow Cytometric Evaluation of ROS Inhibition
Objective: To quantify the reduction of Reactive Oxygen Species (ROS) in human platelets treated with imidazo[1,2-b]pyrazole-7-carboxylic acid derivatives.
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Platelet Isolation: Centrifuge citrated human blood at 200 × g for 15 minutes to obtain platelet-rich plasma (PRP). Wash platelets and resuspend in Tyrode's buffer (pH 7.4).
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Fluorometric Probe Loading: Incubate the platelets with 2',7'-dichlorofluorescein diacetate (DCFDA, 10 µM) for 30 minutes at 37 °C in the dark.
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Causality: DCFDA is a cell-permeable fluorogenic probe. Once inside the cell, it is deacetylated by cellular esterases to a non-fluorescent compound, which is later oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF), allowing direct quantification of oxidative stress[9].
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Compound Incubation: Pre-treat the loaded platelets with the synthesized imidazo[1,2-b]pyrazole derivative (e.g., 10-100 µM) for 15 minutes.
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Stimulation and Acquisition: Stimulate the platelets with thrombin (0.1 U/mL) to induce ROS production. Immediately analyze the samples using a flow cytometer (excitation at 488 nm, emission at 530 nm).
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Causality: Thrombin activates protease-activated receptors (PARs), triggering the p38 MAPK cascade and a subsequent ROS burst. The reduction in median fluorescence intensity (MFI) relative to the positive control validates the compound's target engagement and inhibitory efficacy[8].
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References
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National Center for Biotechnology Information. PubChem Compound Summary for CID 10655196, 1H-Imidazo[1,2-B]pyrazole-7-carboxylic acid.[Link]
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National Institutes of Health (PMC). Selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold. A new potential non-classical isostere of indole and a precursor of push–pull dyes.[Link]
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National Institutes of Health (PMC). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review.[Link]
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Beilstein Journal of Organic Chemistry. Facile synthesis of 1H-imidazo[1,2-b]pyrazoles via a sequential one-pot synthetic approach.[Link]
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IRIS UniGe. New Series of Pyrazoles and Imidazo-Pyrazoles Targeting Different Cancer and Inflammation Pathways. [Link]
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National Institutes of Health (PMC). New Hybrid Pyrazole and Imidazopyrazole Antinflammatory Agents Able to Reduce ROS Production in Different Biological Targets.[Link]
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